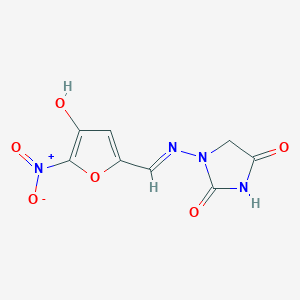

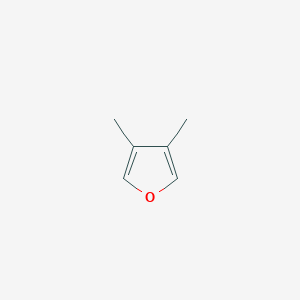

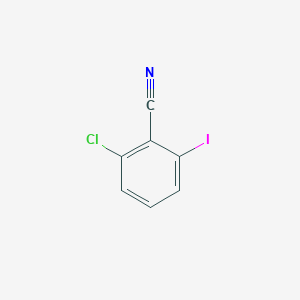

![molecular formula C6H4IN3 B029738 3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-52-0](/img/structure/B29738.png)

3-iodo-1H-pyrazolo[3,4-b]pyridine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including 3-iodo-1H-pyrazolo[3,4-b]pyridine, have been extensively studied for their potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Methods

Various synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . These methods are systematized according to the method to assemble the pyrazolopyridine system .

Pharmacological Properties

Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties . They are part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .

Biological Activities

Pyrazolo[3,4-b]pyridine, a privileged heterocyclic core, has been actively pursued in medicinal research due to its wide spectrum of biological activities . It has been studied as glycogen synthase kinase-3 (GSK-3) inhibitors and A1 adenosine receptors .

PPARα Activation

1H-pyrazolo-[3,4-b]pyridine has been studied for its role in PPARα activation . These findings demonstrate the advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists .

Treating Dyslipidemia

1H-pyrazolo-[3,4-b]pyridine provides insight into the design of molecules for treating dyslipidemia . This is due to its ability to activate PPARα, which plays a crucial role in lipid metabolism .

Wirkmechanismus

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been associated with a variety of biomedical applications .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures: 1h- and 2h-isomers . The N1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings .

Biochemical Pathways

The broader family of pyrazolo[3,4-b]pyridines has been associated with various biomedical applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Related compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications .

Eigenschaften

IUPAC Name |

3-iodo-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXAGVKIICJXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554904 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

117007-52-0 | |

| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural significance of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?

A: 3-Iodo-1H-pyrazolo[3,4-b]pyridine is characterized by its planar structure. The pyridine and pyrazole rings within the molecule are essentially coplanar, with a dihedral angle of only 0.82° observed between them []. This planarity can influence its interactions with other molecules and its binding affinity to biological targets.

Q2: How does 3-Iodo-1H-pyrazolo[3,4-b]pyridine interact with other molecules in its crystal structure?

A: The crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals interesting intermolecular interactions. Pairs of molecules form inversion dimers through N—H⋯N hydrogen bonds. Additionally, C—I⋯N halogen bonds link these dimers into zigzag chains that run parallel to the b-axis of the crystal lattice []. Further contributing to the crystal packing are π–π stacking interactions observed along the (110) plane.

Q3: Can 3-Iodo-1H-pyrazolo[3,4-b]pyridine be used as a building block for synthesizing other compounds with potential biological activity?

A: Yes, 3-Iodo-1H-pyrazolo[3,4-b]pyridine is a versatile starting material in organic synthesis. For instance, it serves as a key intermediate in the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride [, ], a precursor to Riociguat, a drug used in the treatment of thromboembolic disease. Its iodine atom can be readily substituted, allowing for the introduction of various functional groups and the creation of diverse chemical libraries.

Q4: What biological activities have been explored using derivatives of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?

A: Researchers have synthesized a series of novel compounds by linking various sulfonamide derivatives to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine []. These compounds were evaluated for their antibacterial and antioxidant properties. Notably, several compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains, surpassing the potency of the standard drug streptomycin in some cases. Additionally, significant antioxidant activity was observed in several derivatives, highlighting the potential of this chemical scaffold for developing new therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

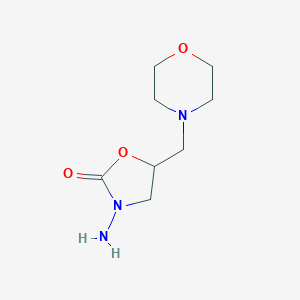

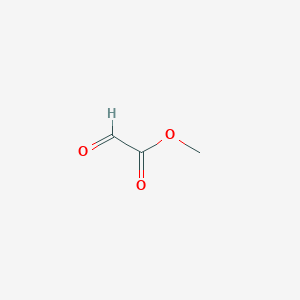

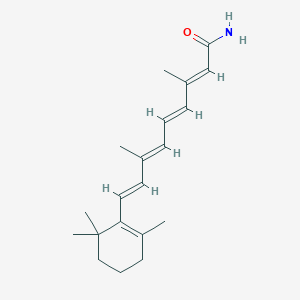

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

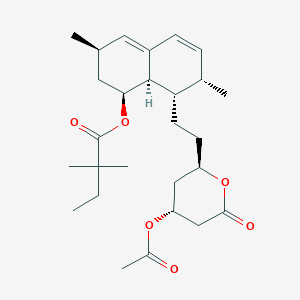

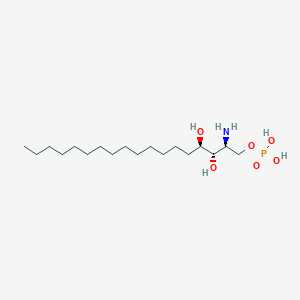

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)